molecular formula C14H17N3O3S B6557418 1,3-dimethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040648-30-3

1,3-dimethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6557418
CAS No.: 1040648-30-3
M. Wt: 307.37 g/mol
InChI Key: YJDJJSRARUKMNL-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetically designed small molecule identified as a potent and selective inhibitor of the lysine-specific histone demethylase 1 (LSD1/KDM1A). LSD1 plays a critical role in epigenetic regulation by demethylating histone H3 on lysine 4 and lysine 9 (H3K4me1/2 and H3K9me1/2) , thereby influencing gene expression patterns. Dysregulation of LSD1 is implicated in various cancers, particularly acute myeloid leukemia (AML), where it can contribute to a block in differentiation and promote leukemic stem cell maintenance. This compound features a characteristic spirocyclic core structure that effectively mimics the substrate histone tail, occupying the FAD-binding pocket of the enzyme and preventing its catalytic activity. By inhibiting LSD1, this molecule induces histone hypermethylation, leading to the re-expression of silenced differentiation genes. Research utilizing this inhibitor has demonstrated its efficacy in triggering terminal differentiation of blast cells in AML models, highlighting its significant value as a chemical probe for investigating the role of LSD1 in hematopoiesis and oncogenesis . Its application extends to the study of other LSD1-dependent malignancies and neurological disorders, providing researchers with a critical tool for validating LSD1 as a therapeutic target and for exploring combination therapies with other epigenetic agents.

Properties

IUPAC Name

1,3-dimethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-15-12(19)14(16(2)13(15)20)5-7-17(8-6-14)11(18)10-4-3-9-21-10/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDJJSRARUKMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CS3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Reaction: Formation of the Cyclic Urea Intermediate

A mixture of urea (1.1–1.3 mol), diethyl oxalate (1 mol), ammonium carbonate (0.5–1 mol), and sodium (2 mol) in anhydrous methanol undergoes reflux at 25–30°C for 2–3 hours. Sodium acts as a base, deprotonating urea to facilitate nucleophilic attack on diethyl oxalate, forming a cyclic urea intermediate:

Urea+Diethyl oxalateNa, MeOHCyclic urea intermediate[3]\text{Urea} + \text{Diethyl oxalate} \xrightarrow{\text{Na, MeOH}} \text{Cyclic urea intermediate} \quad

Secondary Reaction: Acidic Hydrolysis

The intermediate is treated with concentrated hydrochloric acid (2–4 mol) at 25–30°C, hydrolyzing ester groups and promoting cyclization to yield 1,3,8-triazaspiro[4.5]decane-2,4-dione:

Cyclic urea intermediateHCl1,3,8-Triazaspiro[4.5]decane-2,4-dione[3]\text{Cyclic urea intermediate} \xrightarrow{\text{HCl}} 1,3,8\text{-Triazaspiro}[4.5]\text{decane-2,4-dione} \quad

Regioselective Dimethylation at the 1- and 3-Positions

Methylation Agents and Conditions

To introduce methyl groups at the 1- and 3-positions, methyl iodide (2 mol) is employed in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds at 60°C for 6–8 hours, achieving >90% dimethylation:

1,3,8-Triazaspiro[4.5]decane-2,4-dione+2CH3IK2CO31,3-Dimethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione[1]1,3,8\text{-Triazaspiro}[4.5]\text{decane-2,4-dione} + 2 \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} 1,3\text{-Dimethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro}[4.5]\text{decane-2,4-dione} \quad

Optimization of Methylation

Excess methyl iodide (2.2 mol) and prolonged reaction times (10 hours) increase yields to 94%. Side products, such as mono-methylated derivatives, are minimized by maintaining anhydrous conditions.

Acylation with Thiophene-2-Carbonyl Chloride

Reaction Setup

The dimethylated spiro compound undergoes acylation with thiophene-2-carbonyl chloride (1.2 mol) in dichloromethane (DCM) using triethylamine (1.5 mol) as a base. The reaction is conducted at 0°C to room temperature for 4–6 hours:

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione+Thiophene-2-carbonyl chlorideEt3NTarget compound[1]1,3\text{-Dimethyl-1,3,8-triazaspiro}[4.5]\text{decane-2,4-dione} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound} \quad

Purification and Yield

Crude product is purified via recrystallization from ethanol/water (3:1), yielding 88–92% pure compound. High-performance liquid chromatography (HPLC) confirms >99% purity.

Comparative Analysis of Synthetic Routes

ParameterSpiro Core SynthesisDimethylationAcylation
Yield (%)91.959492
Reaction Time (hours)24106
Key ReagentPotassium ferricyanideMethyl iodideThiophene-2-carbonyl chloride
Purity (%)99.756>99>99

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

1,3-Dimethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been investigated for its potential pharmacological effects:

  • Antitumor Activity : Studies have shown that derivatives of triazine compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of thiophene enhances these effects due to its electron-rich nature which may facilitate interactions with biological targets .
  • Antimicrobial Properties : Research indicates that compounds with thiophene rings possess significant antimicrobial activity. The unique structure of this compound allows it to interact with microbial enzymes or cellular components, potentially leading to the inhibition of growth .

Material Science

The compound's structural properties lend themselves to applications in the development of new materials:

  • Organic Electronics : Due to its conjugated system, this compound can be utilized in organic photovoltaic devices or organic light-emitting diodes (OLEDs). Its ability to facilitate charge transfer makes it a candidate for enhancing device efficiency .
  • Polymer Chemistry : The compound can serve as a monomer in the synthesis of novel polymers with tailored electronic properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability .

Case Study 1: Antitumor Activity

A study conducted on various triazine derivatives demonstrated that modifications on the thiophene ring significantly influenced their cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The study found that this compound exhibited IC50 values comparable to known chemotherapeutic agents .

Case Study 2: Organic Electronics

In a recent investigation into organic solar cells, researchers incorporated this compound into a blend with fullerene derivatives. The resulting devices showed improved power conversion efficiencies due to enhanced charge mobility attributed to the compound's structural characteristics .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The thiophene ring and triazaspirodecane core can interact with various enzymes and receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the combination of the thiophene ring and the triazaspirodecane core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Biological Activity

1,3-Dimethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

  • Molecular Formula : C14_{14}H16_{16}N4_{4}O2_{2}S
  • Molecular Weight : 288.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole and spirocyclic structures are known to enhance binding affinity to enzymes and receptors involved in critical physiological processes.

  • Inhibition of Mitochondrial Permeability Transition Pore (mPTP) : Recent studies have indicated that derivatives of 1,3,8-triazaspiro[4.5]decane can inhibit the opening of mPTP, which plays a crucial role in myocardial infarction (MI) and reperfusion injury. This inhibition leads to reduced apoptotic rates in cardiac tissues during ischemic events .
  • Antioxidant Activity : The thiophene moiety contributes to the antioxidant properties of the compound, enabling it to scavenge free radicals and reduce oxidative stress in cells .

Biological Activity Data

The following table summarizes various biological activities associated with this compound:

Biological Activity Description Reference
mPTP InhibitionReduces myocardial cell death during reperfusion
Antioxidant PropertiesScavenges free radicals; reduces oxidative stress
CytotoxicityExhibits selective cytotoxic effects on cancer cell lines
Antimicrobial ActivityDemonstrates activity against various bacterial strains

Case Study 1: Myocardial Infarction Treatment

In a study focused on myocardial infarction models, compounds derived from the triazaspiro framework demonstrated significant cardioprotective effects by inhibiting mPTP opening. The administration during reperfusion significantly improved cardiac function and preserved ATP levels in mitochondria .

Case Study 2: Anticancer Properties

Another investigation evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated that it selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Case Study 3: Antimicrobial Efficacy

Research has shown that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

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